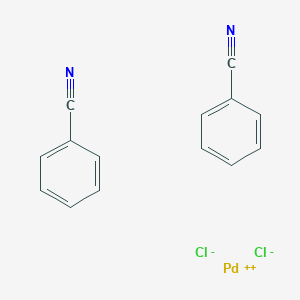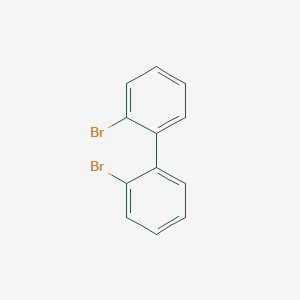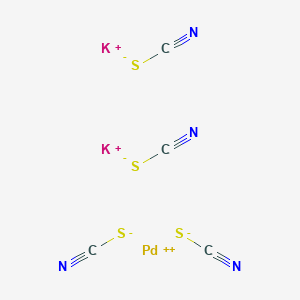
ヨウ化メチルアンモニウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methylammonium iodide, also known as methanaminium iodide, is an organic halide with the chemical formula CH₃NH₃I. It is an ammonium salt composed of methylamine and hydrogen iodide. This compound is primarily used as a precursor in the fabrication of perovskite solar cells, which are known for their high conversion efficiencies .
科学的研究の応用
Methylammonium iodide has a wide range of applications in scientific research:
Chemistry: It is extensively used as a precursor in the synthesis of perovskite materials for solar cells.
Biology: While its direct applications in biology are limited, the study of its interactions with biological molecules can provide insights into the behavior of similar organic halides.
Medicine: Research into the potential medical applications of methylammonium iodide is ongoing, particularly in the field of drug delivery systems.
作用機序
Methylammonium iodide, also known as methylazanium iodide, is an organic halide with a formula of CH3NH3I . It is an ammonium salt composed of methylamine and hydrogen iodide .
Target of Action
The primary application for methylammonium iodide is as a component of perovskite crystalline solar cells . It is extensively used as a precursor material for the fabrication of these solar cells .
Mode of Action
Methylammonium iodide interacts with its targets, primarily in the formation of perovskite solar cells. It is used in combination with lead iodide to change the morphology of the resulting perovskite materials . The hydrogen bonds are found to be the major factor that stabilizes the methylammonium iodide monomers and dimers .
Biochemical Pathways
The hydrogen bonds in the methylammonium iodide are proposed to be correlated with the three-dimensional halide perovskite buildup .
Result of Action
The result of methylammonium iodide’s action is the formation of perovskite solar cells. These solar cells offer high conversion efficiencies . The hydrogen bonds stabilize the non-bonding I-5p orbitals, spatially perpendicular to the Pb–I–Pb bond axis, lowering their energy when the H–I interaction occurs .
Action Environment
The action of methylammonium iodide is influenced by environmental factors such as temperature. This suggests that the material seldom experiences a cubic environment, rather an increasingly distorted tetragonal one .
生化学分析
Biochemical Properties
Methylammonium iodide is a precursor for the synthesis of the halide perovskite CH3NH3PbI3 . The hydrogen bonds in methylammonium iodide are found to be the major factor that stabilizes the methylammonium iodide monomers and dimers . The dimeric structure exhibits geometry with each iodine atom shared by two neighboring hydrogen atoms in the methylammonium cation molecules .
Cellular Effects
It is known that methylammonium iodide plays a crucial role in the stability of perovskite solar cells . When the molar ratio between PbI2: methylammonium iodide precursor solution increased, the stability of perovskite cells dramatically increased over time .
Molecular Mechanism
The molecular mechanism of methylammonium iodide primarily involves its role in the formation of perovskite structures. The hydrogen bonds in methylammonium iodide are proposed to be correlated with the three-dimensional halide perovskite buildup . The formation of the hydrogen bond that is available in the halide perovskite framework could be traced back as early as the precursor preparation .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability of perovskite in the air without any masking in the average stoichiometry was about five days, while when the amount of methylammonium iodide precursor solution increased, the perovskite film was unchanged for about 13 days .
Metabolic Pathways
It is known that methylammonium iodide plays a crucial role in the formation of perovskite structures .
Transport and Distribution
It is known that methylammonium iodide plays a crucial role in the formation of perovskite structures .
Subcellular Localization
It is known that methylammonium iodide plays a crucial role in the formation of perovskite structures .
準備方法
Synthetic Routes and Reaction Conditions: Methylammonium iodide can be synthesized through a reaction between methylamine and hydroiodic acid. The reaction typically proceeds as follows: [ \text{CH}_3\text{NH}_2 + \text{HI} \rightarrow \text{CH}_3\text{NH}_3\text{I} ] This reaction is usually carried out in an aqueous solution at room temperature. The product, methylammonium iodide, precipitates out of the solution and can be collected by filtration and dried under vacuum .
Industrial Production Methods: In industrial settings, the production of methylammonium iodide involves similar chemical reactions but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product, which is crucial for its application in perovskite solar cells .
化学反応の分析
Types of Reactions: Methylammonium iodide undergoes various chemical reactions, including:
Oxidation: Methylammonium iodide can be oxidized to form methylamine and iodine.
Reduction: It can be reduced to form methylamine and hydrogen iodide.
Substitution: Methylammonium iodide can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like chloride, bromide, or other halides can be used under mild conditions.
Major Products:
Oxidation: Methylamine and iodine.
Reduction: Methylamine and hydrogen iodide.
Substitution: Methylammonium halides (e.g., methylammonium chloride, methylammonium bromide).
類似化合物との比較
Formamidinium iodide (CH₃(NH₂)₂I): Similar to methylammonium iodide, formamidinium iodide is used in the synthesis of perovskite materials.
Cesium iodide (CsI): Used in all-inorganic perovskite solar cells, cesium iodide provides enhanced stability under high-temperature conditions.
Uniqueness: Methylammonium iodide is unique due to its ability to form highly efficient perovskite structures at relatively low temperatures. Its ease of synthesis and high purity make it a preferred choice for researchers and manufacturers in the field of perovskite solar cells .
特性
CAS番号 |
14965-49-2 |
|---|---|
分子式 |
CH6IN |
分子量 |
158.970 g/mol |
IUPAC名 |
methanamine;hydroiodide |
InChI |
InChI=1S/CH5N.HI/c1-2;/h2H2,1H3;1H |
InChIキー |
LLWRXQXPJMPHLR-UHFFFAOYSA-N |
SMILES |
C[NH3+].[I-] |
正規SMILES |
CN.I |
| 14965-49-2 | |
ピクトグラム |
Irritant |
関連するCAS |
74-89-5 (Parent) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















